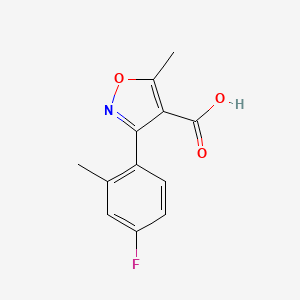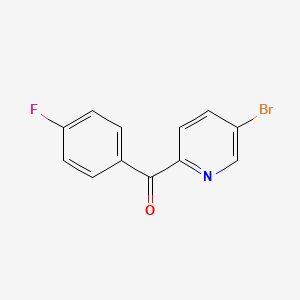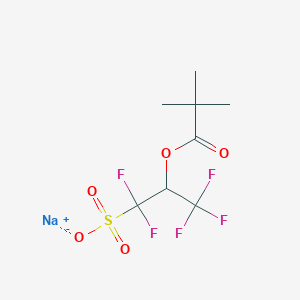
Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate: is a chemical compound with the molecular formula C8H12F5NaO5S. It is known for its unique structure, which includes a pentafluoropropane backbone and a pivaloyloxy group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: : Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide product.
Hydrolysis: The major products are pivalic acid and 1,1,3,3,3-pentafluoropropanol.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine
Drug Development: Researchers explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Biochemical Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industry
Mécanisme D'action
The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate exerts its effects involves its ability to interact with various molecular targets. The pivaloyloxy group can undergo hydrolysis, releasing pivalic acid, which can then participate in further chemical reactions. The pentafluoropropane backbone provides unique electronic properties that influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate: This compound has a similar backbone but lacks the pivaloyloxy group, making it less reactive in certain substitution reactions.
2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene: This compound shares the pentafluoropropane structure but has different functional groups, leading to different chemical properties and applications.
Uniqueness: : Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate is unique due to the presence of both the pentafluoropropane backbone and the pivaloyloxy group. This combination imparts distinctive reactivity and electronic properties, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H10F5NaO5S |
|---|---|
Poids moléculaire |
336.21 g/mol |
Nom IUPAC |
sodium;2-(2,2-dimethylpropanoyloxy)-1,1,3,3,3-pentafluoropropane-1-sulfonate |
InChI |
InChI=1S/C8H11F5O5S.Na/c1-6(2,3)5(14)18-4(7(9,10)11)8(12,13)19(15,16)17;/h4H,1-3H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
QGMGRMGWWNYVQI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)OC(C(F)(F)F)C(F)(F)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


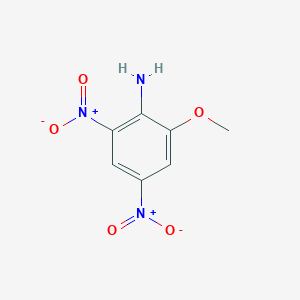
![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)
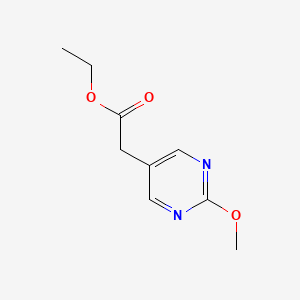


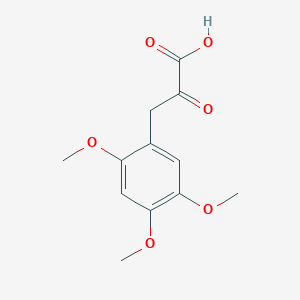
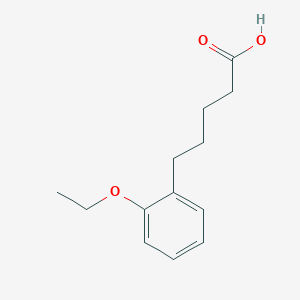

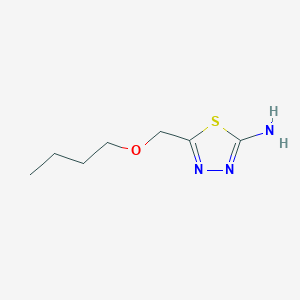
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
